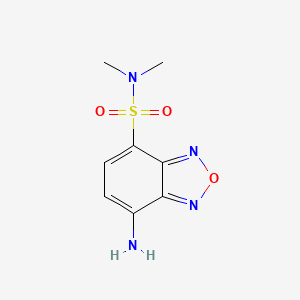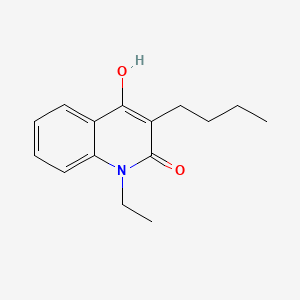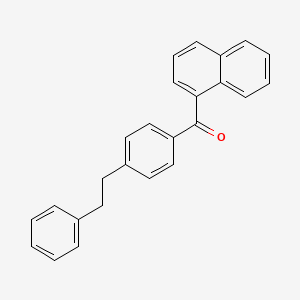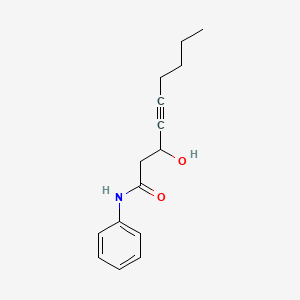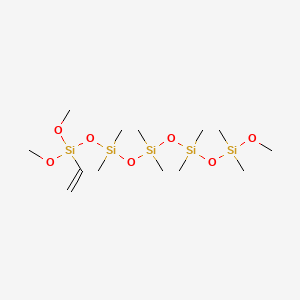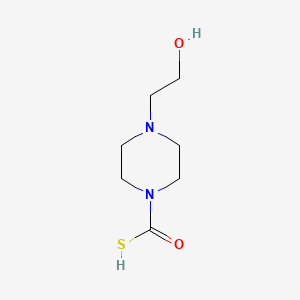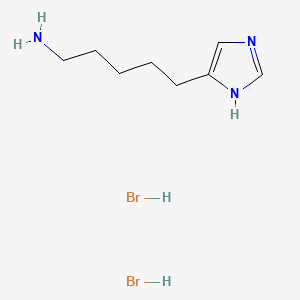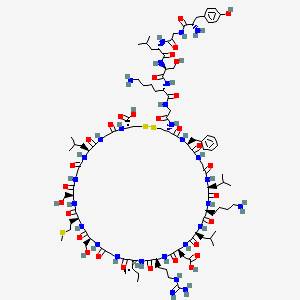
(Tyr0)-C-type natriuretic peptide (32-53) (human, porcine, rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tyr0)-C-type natriuretic peptide (32-53) (CNP) is a peptide hormone that belongs to the natriuretic peptide family. CNP is produced by various tissues in the body, including the brain, heart, and endothelium. It plays a crucial role in regulating blood pressure, vascular tone, and bone growth. CNP has also been shown to have potential therapeutic applications in various diseases, including cardiovascular and metabolic disorders.
Aplicaciones Científicas De Investigación
Gene and Precursor Structures :
- The gene structure for human C-type natriuretic peptide (CNP) has been isolated, revealing that it encodes a 126-residue CNP precursor. This precursor is processed to generate major endogenous CNPs in humans, including 22-and 53-residue peptides. The CNP-53 peptide has shown to induce diuretic-natriuretic and hypotensive activities in rats (Tawaragi et al., 1991).
Isolation and Sequence Determination :
- A new bioactive peptide with diuretic-natriuretic and hypotensive activities has been isolated from frog brain. This peptide, structurally related to CNP, has high homology to porcine CNP (Yoshihara et al., 1990).
Characterization in Brain and Heart :
- Human CNP functions predominantly in the central nervous system, in contrast to other types of natriuretic peptides which mainly function in the circulation system. CNP is present mainly as CNP-53 in the human brain (Minamino et al., 1991).
Cloning and Analysis of Precursors :
- The precursor for rat CNP has been cloned and sequenced, revealing a 126-residue peptide. The expression of CNP mRNA in the brain suggests that CNP may function as a neuropeptide in the central nervous system (Kojima et al., 1990).
Characterization of Human CNP :
- The human CNP gene has been isolated, and the peptide identified in the brain. The human CNP appears to be the major natriuretic peptide in the human brain, suggesting significant physiological roles (Ogawa et al., 1992).
Reduced Affinity of Iodinated Forms :
- The study on iodinated forms of Tyr0 CNP revealed that they are not optimal as radioligands for binding studies on rat natriuretic peptide receptor B, indicating the need for caution in interpreting results from studies using these compounds (Thibault et al., 1995).
Molecular Aspects of CNP :
- CNP-22 and CNP-53, two species of CNP, have been identified with slight differences in amino acid composition across species. CNP-22 and CNP-53 are major molecular forms in the human brain, highlighting their potential neuromodulatory functions (Itoh et al., 1997).
Expression in Pig Ovarian Granulosa Cells :
- CNP and its specific guanylyl cyclase-coupled receptor are expressed in pig ovarian granulosa cells, suggesting that CNP may act as a local autocrine and/or paracrine regulator in the pig ovary (Kim et al., 2018).
Propiedades
IUPAC Name |
(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H166N28O30S3/c1-12-57(10)84-100(158)114-47-80(138)118-73(49-132)97(155)124-65(30-34-161-11)91(149)128-72(48-131)89(147)113-44-78(136)115-66(35-53(2)3)87(145)111-46-82(140)120-76(101(159)160)52-163-162-51-75(119-81(139)45-110-86(144)62(23-16-18-31-103)121-98(156)74(50-133)129-94(152)68(37-55(6)7)117-77(135)42-109-85(143)61(105)39-59-26-28-60(134)29-27-59)99(157)126-70(40-58-21-14-13-15-22-58)88(146)112-43-79(137)116-67(36-54(4)5)93(151)122-63(24-17-19-32-104)90(148)125-69(38-56(8)9)95(153)127-71(41-83(141)142)96(154)123-64(92(150)130-84)25-20-33-108-102(106)107/h13-15,21-22,26-29,53-57,61-76,84,131-134H,12,16-20,23-25,30-52,103-105H2,1-11H3,(H,109,143)(H,110,144)(H,111,145)(H,112,146)(H,113,147)(H,114,158)(H,115,136)(H,116,137)(H,117,135)(H,118,138)(H,119,139)(H,120,140)(H,121,156)(H,122,151)(H,123,154)(H,124,155)(H,125,148)(H,126,157)(H,127,153)(H,128,149)(H,129,152)(H,130,150)(H,141,142)(H,159,160)(H4,106,107,108)/t57-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIRDBKWUONHBP-AWKSIALBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H166N28O30S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tyr0)-C-type natriuretic peptide (32-53) (human, porcine, rat) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B582855.png)
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
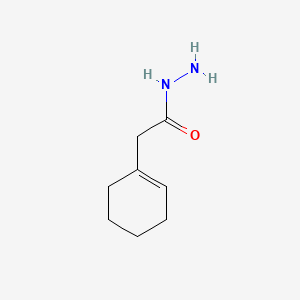
![Carbamic acid, [(propylamino)thioxomethyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)
